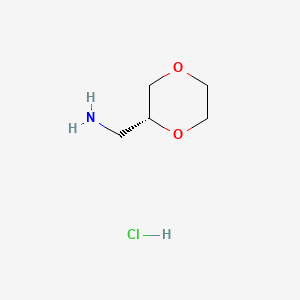

(R)-(1,4-Dioxan-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

[(2R)-1,4-dioxan-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-3-5-4-7-1-2-8-5;/h5H,1-4,6H2;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQNAKGJOGYMDZ-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CO1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-(1,4-Dioxan-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride. This chiral building block is of significant interest in pharmaceutical research and development, particularly in the synthesis of novel therapeutics targeting the central nervous system (CNS) and for the development of enzyme inhibitors.

Core Chemical Properties

This compound is a white solid at room temperature. Its constrained dioxane ring and the primary amine functionality make it a valuable synthon for introducing specific stereochemistry and modifying the physicochemical properties of drug candidates, such as solubility and stability.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO₂ | [2][3] |

| Molecular Weight | 153.61 g/mol | [2][3][4] |

| CAS Number | 1523541-84-5 | [3] |

| Appearance | White solid | [3] |

| Purity | Typically ≥97% | [3] |

| Storage | 2-8°C, stored in inert gas | [1] |

Spectroscopic Data

While comprehensive public spectral data is limited, typical analytical techniques for characterization would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural integrity and purity of the compound. For the closely related 1,4-dioxane, the highly symmetrical nature results in a single ¹³C NMR chemical shift.[5] However, for this compound, the substitution breaks this symmetry, leading to a more complex spectrum. A ¹H NMR spectrum for the (S)-enantiomer is available through some suppliers, which would be comparable to the (R)-enantiomer.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the amine N-H stretching, C-H stretching of the alkyl and ether groups, and C-O stretching of the dioxane ring.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the synthesis of the racemic mixture followed by chiral resolution. A general approach to the synthesis of the core structure involves the reaction of a suitable epoxide with ethylene glycol, followed by functional group manipulations to introduce the aminomethyl group.

A potential synthetic workflow is outlined below:

Figure 1. A generalized synthetic workflow for the preparation of this compound.

Detailed Methodologies:

The key step for obtaining the desired enantiomer is the chiral resolution of the racemic amine. This is typically achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. The desired diastereomer is then treated with a base to liberate the free amine, which is subsequently converted to the hydrochloride salt.

Applications in Drug Discovery

This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds.[1] Its incorporation into a molecule can significantly influence its biological activity, pharmacokinetic properties, and safety profile.

This compound is particularly valuable in the development of:

-

Central Nervous System (CNS) Agents: The dioxane moiety can act as a bioisostere for other cyclic systems and can modulate properties such as blood-brain barrier penetration.[1][9]

-

Enzyme Inhibitors: The specific stereochemistry and the presence of a primary amine allow for targeted interactions with the active sites of enzymes.[1]

Logical Relationship in Drug Discovery:

Figure 2. The role of this compound in the drug discovery process.

Safety and Handling

This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex molecules with potential therapeutic applications. Its well-defined stereochemistry and useful chemical handles make it an important tool for medicinal chemists and drug discovery scientists. Adherence to proper safety and handling procedures is essential when working with this compound. Further research into its applications is likely to yield novel and effective therapeutic agents.

References

- 1. This compound [myskinrecipes.com]

- 2. 1-(1,4-Dioxan-2-yl)methanamine hydrochloride | C5H12ClNO2 | CID 45595364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-1,4-Dioxane-2-methanamine hydrochloride 97% | CAS: 1523541-84-5 | AChemBlock [achemblock.com]

- 4. 1523541-84-5|this compound|BLD Pharm [bldpharm.com]

- 5. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. (2S)-1,4-Dioxane-2-MethanaMine hydrochloride(1523541-96-9) 1H NMR spectrum [chemicalbook.com]

- 7. Buy (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine (EVT-2752793) | 917942-74-6 [evitachem.com]

- 8. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis of (R)-(1,4-Dioxan-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic route for (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride, a chiral building block of significant interest in pharmaceutical development. Due to the limited availability of a direct, detailed experimental protocol in publicly accessible literature, this document outlines a plausible multi-step synthesis based on established organic chemistry principles and analogous reactions found in patent literature. The proposed pathway begins with the readily available chiral starting material, (R)-glycidol, and proceeds through key intermediates, including (R)-(1,4-Dioxan-2-yl)methanol.

This guide is intended to serve as a foundational resource for researchers to develop a robust and efficient synthesis of the target molecule. Further optimization and adaptation of the described steps may be necessary to achieve desired yields and purity.

Proposed Synthetic Pathway

A logical and feasible synthetic route to this compound commences with (R)-glycidol and ethylene glycol. The key transformations involve the formation of the dioxane ring, activation of the primary alcohol, and subsequent introduction of the amine functionality followed by salt formation.

Figure 1: Proposed synthesis workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis. These protocols are based on standard laboratory procedures for analogous transformations and should be adapted and optimized for specific laboratory conditions and safety protocols.

Step 1: Synthesis of (R)-(1,4-Dioxan-2-yl)methanol

This step involves the acid-catalyzed reaction of (R)-glycidol with ethylene glycol to form the 1,4-dioxane ring.

Methodology:

-

To a solution of ethylene glycol (5.0 eq.) in a suitable solvent such as dichloromethane (DCM), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add (R)-glycidol (1.0 eq.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (R)-(1,4-Dioxan-2-yl)methanol.

Step 2: Synthesis of (R)-(1,4-Dioxan-2-yl)methyl tosylate

The primary alcohol of (R)-(1,4-Dioxan-2-yl)methanol is activated by conversion to its tosylate ester.

Methodology:

-

Dissolve (R)-(1,4-Dioxan-2-yl)methanol (1.0 eq.) in anhydrous pyridine or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise to the stirred solution.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-8 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume).

-

Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (R)-(1,4-Dioxan-2-yl)methyl tosylate, which may be used in the next step without further purification or can be purified by crystallization.

Step 3: Synthesis of (R)-(1,4-Dioxan-2-yl)methyl azide

The tosylate is displaced by an azide group in an SN2 reaction.

Methodology:

-

Dissolve (R)-(1,4-Dioxan-2-yl)methyl tosylate (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add sodium azide (NaN3, 1.5 eq.) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield (R)-(1,4-Dioxan-2-yl)methyl azide. Caution: Organic azides can be explosive and should be handled with extreme care.

Step 4: Synthesis of (R)-(1,4-Dioxan-2-yl)methanamine

The azide is reduced to the primary amine via catalytic hydrogenation.

Methodology:

-

Dissolve (R)-(1,4-Dioxan-2-yl)methyl azide (1.0 eq.) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, 0.1 eq. by weight).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-8 hours, monitoring by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain (R)-(1,4-Dioxan-2-yl)methanamine.

Step 5: Synthesis of this compound

The final step involves the formation of the hydrochloride salt.

Methodology:

-

Dissolve the crude (R)-(1,4-Dioxan-2-yl)methanamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Cool the solution to 0 °C.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M solution) dropwise with stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Data Presentation

The following tables are templates for summarizing quantitative data that should be collected during the synthesis.

Table 1: Reaction Conditions and Yields

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | (R)-Glycidol | Ethylene Glycol, p-TsOH | DCM | 0 to RT | 12-24 | (R)-(1,4-Dioxan-2-yl)methanol | Data to be filled |

| 2 | (R)-(1,4-Dioxan-2-yl)methanol | TsCl, Pyridine | Pyridine/DCM | 0 to RT | 4-8 | (R)-(1,4-Dioxan-2-yl)methyl tosylate | Data to be filled |

| 3 | (R)-(1,4-Dioxan-2-yl)methyl tosylate | NaN3 | DMF | 60-80 | 6-12 | (R)-(1,4-Dioxan-2-yl)methyl azide | Data to be filled |

| 4 | (R)-(1,4-Dioxan-2-yl)methyl azide | H2, Pd/C | Methanol | RT | 4-8 | (R)-(1,4-Dioxan-2-yl)methanamine | Data to be filled |

| 5 | (R)-(1,4-Dioxan-2-yl)methanamine | HCl in Ether | Diethyl Ether | 0 | 1 | (R)-(1,4-Dioxan-2-yl)methanamine HCl | Data to be filled |

Table 2: Product Characterization

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (%) | Analytical Method |

| (R)-(1,4-Dioxan-2-yl)methanol | C5H10O3 | 118.13 | Data to be filled | Data to be filled | GC-MS, NMR |

| (R)-(1,4-Dioxan-2-yl)methyl tosylate | C12H16O5S | 272.32 | Data to be filled | Data to be filled | NMR, LC-MS |

| (R)-(1,4-Dioxan-2-yl)methyl azide | C5H9N3O2 | 143.14 | Data to be filled | Data to be filled | IR, NMR |

| (R)-(1,4-Dioxan-2-yl)methanamine | C5H11NO2 | 117.15 | Data to be filled | Data to be filled | GC-MS, NMR |

| (R)-(1,4-Dioxan-2-yl)methanamine HCl | C5H12ClNO2 | 153.61 | Data to be filled | Data to be filled | NMR, Elemental Analysis |

Logical Relationships in the Synthetic Route

The following diagram illustrates the logical progression and key transformations in the synthesis.

Figure 2: Key transformations in the synthesis.

This technical guide provides a framework for the synthesis of this compound. It is crucial for researchers to conduct thorough literature reviews for any newly published methods and to perform all experimental work with appropriate safety precautions. The provided protocols are illustrative and will likely require optimization to achieve the desired outcomes in a specific laboratory setting.

(R)-(1,4-Dioxan-2-yl)methanamine Hydrochloride: A Core Starting Material for Pharmaceutical Synthesis

(R)-(1,4-Dioxan-2-yl)methanamine hydrochloride is a chiral building block crucial in the synthesis of pharmaceuticals. Its specific stereochemistry is vital for the biological activity of various active pharmaceutical ingredients (APIs). This technical guide provides an in-depth look at its properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white solid with a defined molecular structure that makes it a valuable intermediate in asymmetric synthesis.[1][2] The hydrochloride salt form enhances its stability and handling properties. Key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO₂ | [3] |

| Molecular Weight | 153.61 g/mol | [1][3] |

| CAS Number | 1523541-84-5 | [2] |

| MDL Number | MFCD27918519 | [1][2] |

| Purity | ≥97% | [2] |

| Appearance | White solid | [2] |

| Storage Conditions | 2-8°C, under inert gas | [1][4] |

Synthesis and Preparation

While specific, detailed, publicly available experimental protocols for the synthesis of this compound are limited, the general approach involves the creation of the chiral dioxane ring followed by the introduction of the aminomethyl group. The final step typically involves salt formation by treating the amine with hydrochloric acid, often in a solvent like dioxane.[5]

A logical synthetic workflow starting from a suitable chiral precursor is outlined below. The process ensures the retention of the required (R)-stereochemistry, which is critical for its use in pharmaceutical manufacturing.

Applications in Drug Development

This chiral building block is instrumental in developing APIs where stereochemistry dictates efficacy and safety.[1] Its constrained dioxane ring and amine functionality are valuable for modifying a drug molecule's solubility, stability, and binding affinity.[1][4] It is commonly used in the preparation of central nervous system agents and enzyme inhibitors.[1]

A primary application is in the synthesis of morpholine derivatives. For instance, it serves as a key intermediate in the synthesis of Viloxazine , a selective norepinephrine reuptake inhibitor (SNRI) used for treating ADHD.[6][7] The synthesis of Viloxazine involves multiple steps where a chiral amine can be crucial for establishing the final product's stereochemistry. The (S)-(-)-isomer of Viloxazine is known to be five times more pharmacologically active than the (R)-(+)-isomer, highlighting the importance of stereochemically pure starting materials.[8]

The general pathway for synthesizing a 2-substituted morpholine derivative like Viloxazine using a chiral amine is depicted below.

Safety and Handling

This compound is associated with several hazard warnings. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][3] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[2] It is advised to avoid breathing any dust, fumes, or vapors.[2]

| Hazard Statement | GHS Code | Source |

| Causes skin irritation | H315 | [3] |

| Causes serious eye irritation | H319 | [3] |

| May cause respiratory irritation | H335 | [3] |

Conclusion

This compound is a specialized and valuable starting material for the pharmaceutical industry. Its well-defined stereochemistry is essential for the synthesis of enantiomerically pure active pharmaceutical ingredients. Understanding its properties, synthesis, and safe handling is critical for its effective use in research and drug development.

References

- 1. This compound [myskinrecipes.com]

- 2. (2R)-1,4-Dioxane-2-methanamine hydrochloride 97% | CAS: 1523541-84-5 | AChemBlock [achemblock.com]

- 3. 1-(1,4-Dioxan-2-yl)methanamine hydrochloride | C5H12ClNO2 | CID 45595364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]

- 7. WO2011130194A2 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 8. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on the Stereochemistry of (R)-(1,4-Dioxan-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(1,4-Dioxan-2-yl)methanamine hydrochloride is a valuable chiral building block in the synthesis of pharmaceuticals, particularly for active pharmaceutical ingredients (APIs) where stereochemistry is crucial for biological activity.[1][2] This technical guide provides a comprehensive overview of the stereochemistry of this compound, including a proposed stereoselective synthetic route, methods for its characterization, and a discussion of its importance in medicinal chemistry. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines reported data for analogous compounds with established chemical principles to provide a robust framework for researchers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (1,4-dioxan-2-yl)methanamine and its hydrochloride salt is presented in Table 1. It is important to note that while data for the racemic mixture is available, specific chiroptical data for the (R)-enantiomer is not widely reported and would need to be determined experimentally.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | Commercial Suppliers |

| CAS Number | 1523541-84-5 | [3] |

| Molecular Formula | C₅H₁₂ClNO₂ | [3] |

| Molecular Weight | 153.61 g/mol | [3] |

| Appearance | White solid (predicted) | Commercial Suppliers |

| Storage | 2-8°C, stored under inert gas | [1][2] |

| Purity (typical) | ≥97% | [3] |

| Optical Rotation ([α]D) | Not reported | N/A |

Stereoselective Synthesis

The proposed synthetic pathway involves three key steps:

-

Stereospecific ring-opening of (R)-glycidol.

-

Intramolecular cyclization to form the 1,4-dioxane ring.

-

Conversion of the primary alcohol to the amine hydrochloride.

A schematic of this proposed synthesis is illustrated below.

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of (R)-3-(2-Hydroxyethoxy)propane-1,2-diol

-

Principle: This step involves the regioselective ring-opening of the epoxide (R)-glycidol with ethylene glycol. The use of a Lewis acid catalyst can promote the reaction at the less substituted carbon of the epoxide, thus preserving the stereochemistry.

-

Procedure: To a solution of ethylene glycol (10 equivalents) is added a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, 0.1 equivalents) at 0°C. (R)-glycidol (1 equivalent, ee ≥98%) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC.[4][5] Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of (R)-(1,4-Dioxan-2-yl)methanol

-

Principle: An acid-catalyzed intramolecular Williamson ether synthesis (cyclization) of the diol will form the 1,4-dioxane ring.

-

Procedure: The (R)-3-(2-hydroxyethoxy)propane-1,2-diol (1 equivalent) is dissolved in a suitable solvent such as toluene. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 equivalents) is added, and the mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting (R)-(1,4-dioxan-2-yl)methanol can be purified by vacuum distillation or column chromatography.

Step 3: Synthesis of this compound

-

Principle: This is a multi-step conversion of the primary alcohol to the amine. A common and effective method involves mesylation, followed by azide displacement and subsequent reduction.

-

Procedure:

-

Mesylation: (R)-(1,4-Dioxan-2-yl)methanol (1 equivalent) is dissolved in dichloromethane at 0°C. Triethylamine (1.5 equivalents) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents). The reaction is stirred at 0°C for 1-2 hours. The reaction is then washed with cold water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried and concentrated to yield the crude mesylate, which is often used in the next step without further purification.

-

Azide Displacement: The crude mesylate is dissolved in dimethylformamide (DMF), and sodium azide (3 equivalents) is added. The mixture is heated to 80-100°C for several hours until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is cooled, diluted with water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated.

-

Reduction: The crude azide is dissolved in methanol or ethanol, and a catalytic amount of 10% palladium on carbon is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated.

-

Salt Formation: The resulting crude amine is dissolved in anhydrous diethyl ether and cooled to 0°C. A solution of HCl in diethyl ether is added dropwise until precipitation is complete. The solid hydrochloride salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

-

Stereochemical Characterization

The confirmation of the stereochemical integrity of this compound is paramount. This is typically achieved through a combination of chiroptical and chromatographic techniques.

Optical Rotation

-

Principle: The specific rotation of a chiral compound is a fundamental physical property.[6][7] A non-zero optical rotation confirms the presence of a non-racemic mixture of enantiomers.

-

Experimental Protocol (General):

-

Prepare a solution of the sample of known concentration (e.g., c = 1 g/100 mL) in a specified solvent (e.g., methanol or water).

-

Use a polarimeter with a sodium D-line light source (589 nm) at a controlled temperature (e.g., 20°C).

-

Measure the observed rotation in a cell of a known path length (e.g., 1 dm).

-

Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

Note: A specific rotation value for this compound has not been found in the searched literature. This value would need to be determined experimentally on a sample of known high enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

-

Principle: Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

-

Experimental Protocol (Proposed):

-

Derivatization (Optional but often beneficial for amines): The primary amine can be derivatized with a UV-active achiral reagent (e.g., benzoyl chloride or dansyl chloride) to improve detection and potentially enhance chiral recognition on the CSP.

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC) is a good starting point for screening.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. A small amount of an amine additive (e.g., diethylamine or trifluoroacetic acid for the hydrochloride salt) may be required to improve peak shape.

-

Detection: UV detection at a wavelength appropriate for the derivative or the underivatized compound.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] × 100.

-

Figure 2: General workflow for the determination of enantiomeric purity by chiral HPLC.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (D₂O) | δ (ppm): ~3.0-4.0 (complex multiplet, -CH₂- and -CH- protons of the dioxane ring and -CH₂-NH₃⁺) |

| ¹³C NMR (D₂O) | δ (ppm): ~40-75 (multiple peaks corresponding to the -CH₂- and -CH- carbons of the dioxane ring and the aminomethyl carbon) |

| FT-IR (KBr) | ν (cm⁻¹): ~2800-3000 (C-H stretching), ~1600 (N-H bending of -NH₃⁺), ~1100 (C-O-C stretching) |

Significance in Drug Development

The 1,4-dioxane moiety is recognized as a useful scaffold in drug discovery. It can act as a bioisosteric replacement for other cyclic systems like piperidine or morpholine, potentially improving pharmacokinetic properties such as solubility and metabolic stability.[8] The presence of a chiral center in this compound allows for the synthesis of enantiomerically pure drug candidates. This is critical as the different enantiomers of a chiral drug can have vastly different pharmacological activities and toxicological profiles. This building block is particularly useful in the synthesis of central nervous system agents and enzyme inhibitors.[1][2]

Conclusion

This compound is a key chiral intermediate with significant potential in pharmaceutical research and development. While detailed, published experimental procedures and characterization data for this specific molecule are sparse, this guide provides a robust framework based on established chemical principles for its stereoselective synthesis and characterization. The proposed synthetic route starting from (R)-glycidol offers a practical approach to obtaining this valuable compound in high enantiomeric purity. The analytical methods outlined will be essential for ensuring the stereochemical integrity of the final product and any subsequent APIs derived from it. Further research to establish and publish definitive experimental protocols and chiroptical data for this compound would be a valuable contribution to the scientific community.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. (2R)-1,4-Dioxane-2-methanamine hydrochloride 97% | CAS: 1523541-84-5 | AChemBlock [achemblock.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 7. Specific rotation - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide on the Safety of (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride

This technical guide provides a comprehensive overview of the safety data for (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride, catering to researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical information sources.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for the safe handling, storage, and use of the compound in a laboratory or industrial setting.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClNO₂ | [1][2][3][4] |

| Molecular Weight | 153.61 g/mol | [1][2][3][4] |

| CAS Number | 1523541-84-5 | [2][3][4][5] |

| Appearance | White solid | [4] |

| Purity | 97% | [4] |

| Storage Conditions | 2-8°C, stored in inert gas | [2][3][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification provides a universally understood set of pictograms and statements regarding the potential hazards.

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |

| Skin corrosion/irritation | 2 | Exclamation Mark | Warning | H315: Causes skin irritation | [1][6] |

| Serious eye damage/eye irritation | 2A | Exclamation Mark | Warning | H319: Causes serious eye irritation | [1][6] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | Exclamation Mark | Warning | H335: May cause respiratory irritation | [1][6] |

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken promptly.

| Exposure Route | First-Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [6][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid if irritation develops or persists. | [6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [6][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention. | [7] |

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and ensure the stability of the compound.

| Aspect | Recommendations | Source(s) |

| Handling | Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[6] Avoid breathing dust, fumes, vapor, or gas.[6][7] Use only with adequate ventilation.[6][7] Wear suitable protective clothing, gloves, and eye/face protection.[6] Minimize dust generation and accumulation.[6][7] Keep the container tightly closed.[6][7] | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[6] Keep the container tightly closed when not in use.[6] Store long-term in a cool, dry place.[6] Recommended storage temperature is 2-8°C.[2][3][4] |

Personal Protective Equipment (PPE)

To ensure the safety of personnel, appropriate personal protective equipment should be worn when handling this compound.

| PPE Type | Specifications | Source(s) |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] | |

| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[7] Wear appropriate protective clothing to prevent skin exposure.[7] | |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[8] Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[8] | |

| Engineering Controls | Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[7] Use adequate general and local exhaust ventilation to keep airborne concentrations low.[6] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the referenced safety data sheets. The hazard classifications are typically derived from studies conducted by the manufacturer or from data on structurally similar compounds. The following are general descriptions of the types of experiments that would be conducted to determine the GHS classifications.

-

Skin Irritation/Corrosion: This is typically assessed using in vivo methods, such as the Draize rabbit skin test (OECD TG 404), or validated in vitro/ex vivo methods, like the reconstructed human epidermis (RhE) test (OECD TG 431 and 439). These tests evaluate the potential of a substance to cause reversible or irreversible skin damage.

-

Eye Irritation/Damage: The potential for eye irritation is also commonly evaluated using the Draize rabbit eye test (OECD TG 405) or validated in vitro alternatives like the Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437). These studies assess the severity and reversibility of eye damage.

-

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation): This is often determined based on human data, animal studies (e.g., inhalation exposure in rodents, OECD TG 403), or in vitro assays. Observations of respiratory tract irritation, such as inflammation or changes in breathing patterns, are key endpoints.

Visualizations

The following diagrams illustrate key logical and procedural workflows relevant to the safety assessment of chemical compounds like this compound.

References

- 1. 1-(1,4-Dioxan-2-yl)methanamine hydrochloride | C5H12ClNO2 | CID 45595364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound [myskinrecipes.com]

- 4. (2R)-1,4-Dioxane-2-methanamine hydrochloride 97% | CAS: 1523541-84-5 | AChemBlock [achemblock.com]

- 5. 1523541-84-5|this compound|BLD Pharm [bldpharm.com]

- 6. aksci.com [aksci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Substituted Morpholines using (R)-(1,4-Dioxan-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, proposed synthetic route for the preparation of 2-substituted morpholines, valuable scaffolds in medicinal chemistry, utilizing the chiral starting material (R)-(1,4-Dioxan-2-yl)methanamine. The described two-step protocol involves an initial N-alkylation via reductive amination, followed by a proposed acid-catalyzed ring-opening and intramolecular cyclization to furnish the desired morpholine core. This method allows for the introduction of a variety of substituents at the 4-position of the morpholine ring.

Proposed Synthetic Route

The synthesis of 4-substituted-2-((R)-methyl)morpholines from (R)-(1,4-Dioxan-2-yl)methanamine is proposed to proceed via a two-step sequence:

-

Reductive Amination: The primary amine of (R)-(1,4-Dioxan-2-yl)methanamine is reacted with a selected aldehyde or ketone in the presence of a reducing agent to yield the corresponding N-substituted secondary amine. This well-established reaction allows for the introduction of a diverse range of substituents.

-

Acid-Catalyzed Ring Opening and Cyclization: The resulting N-substituted (R)-(1,4-Dioxan-2-yl)methanamine is then treated with a strong acid. This is proposed to catalyze the hydrolysis of the acetal in the dioxane ring, unmasking a diol intermediate which then undergoes an intramolecular cyclization via dehydration to form the thermodynamically stable morpholine ring.

Data Presentation

The following table summarizes representative yields for the reductive amination of primary amines with various aldehydes, which is the first and well-established step of the proposed synthesis. The yields for the second, proposed step are hypothetical and would require experimental validation.

| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) of N-Alkylated Intermediate | Reference |

| 1 | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | 12 | 95 | [1] |

| 2 | Isobutyraldehyde | NaBH₃CN | Methanol | 24 | 88 | [1] |

| 3 | Cyclohexanone | NaBH(OAc)₃ | 1,2-Dichloroethane | 16 | 92 | [1] |

| 4 | 4-Fluorobenzaldehyde | H₂ (1 atm), Pd/C | Ethanol | 8 | 96 | [2] |

| 5 | Acetophenone | H₂ (6.5 MPa), Fe catalyst | aq. NH₃ | 20 | 85 | [2][3] |

Experimental Protocols

Step 1: Reductive Amination of (R)-(1,4-Dioxan-2-yl)methanamine

This protocol describes a general procedure for the N-alkylation of (R)-(1,4-Dioxan-2-yl)methanamine with an aldehyde.

Materials:

-

(R)-(1,4-Dioxan-2-yl)methanamine

-

Aldehyde (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a solution of (R)-(1,4-Dioxan-2-yl)methanamine (1.0 eq.) in anhydrous dichloromethane (0.2 M) in a round-bottom flask, add the aldehyde (1.1 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-(R)-(1,4-Dioxan-2-yl)methanamine.

Step 2: Proposed Acid-Catalyzed Ring Opening and Cyclization to form 2-Substituted Morpholine

This protocol describes a proposed method for the conversion of the N-substituted intermediate to the final 2-substituted morpholine. This is a hypothetical procedure and would require optimization. The synthesis of morpholine from diethanolamine using strong acid and heat provides a precedent for such a cyclization.[4]

Materials:

-

N-substituted-(R)-(1,4-Dioxan-2-yl)methanamine

-

Concentrated sulfuric acid or hydrochloric acid

-

High-boiling point solvent (e.g., toluene or xylenes)

-

Sodium hydroxide solution (e.g., 2 M)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a reflux condenser and Dean-Stark trap (optional)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the N-substituted-(R)-(1,4-Dioxan-2-yl)methanamine (1.0 eq.) in a high-boiling point solvent such as toluene (0.1 M).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

-

Heat the mixture to reflux (approximately 110-140 °C depending on the solvent) and monitor the reaction by TLC or LC-MS. A Dean-Stark trap can be used to remove water formed during the reaction.

-

After completion (likely several hours), cool the reaction mixture to room temperature.

-

Carefully neutralize the acid with a sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield the desired 2-substituted morpholine.

Visualizations

Caption: Proposed synthetic workflow for 2-substituted morpholines.

Caption: Proposed mechanism for the acid-catalyzed cyclization.

References

Application Notes and Protocols for the Asymmetric Synthesis of (R)-Viloxazine

Topic: Asymmetric Synthesis of (R)-Viloxazine Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Viloxazine is a selective norepinephrine reuptake inhibitor (SNRI) investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD). Its stereospecific synthesis is of significant interest to ensure the desired pharmacological activity and minimize potential side effects from the corresponding (S)-enantiomer. While various synthetic routes to Viloxazine have been explored, this document focuses on the established asymmetric synthesis to obtain the desired (R)-enantiomer.

It is important to note that the synthesis of (R)-Viloxazine commencing from (R)-(1,4-Dioxan-2-yl)methanamine is not a commonly documented or established method in the scientific literature. The primary and well-documented approaches for obtaining enantiomerically pure (R)-Viloxazine involve either the chiral resolution of a racemic mixture or, more directly, an asymmetric synthesis utilizing a chiral precursor.

This application note details a widely recognized asymmetric synthesis pathway for (R)-Viloxazine starting from (R)-1-(2-ethoxyphenoxy)-2,3-epoxypropane.

Synthetic Pathway Overview

The asymmetric synthesis of (R)-Viloxazine is commonly achieved through the reaction of a chiral epoxide with a suitable amine, followed by cyclization. The key to obtaining the (R)-enantiomer is the use of a chiral starting material, specifically (R)-1-(2-ethoxyphenoxy)-2,3-epoxypropane. This chiral epoxide directs the stereochemistry of the final product.

The overall synthetic scheme involves two main steps:

-

Synthesis of the Chiral Epoxide: The synthesis of (R)-1-(2-ethoxyphenoxy)-2,3-epoxypropane is a critical precursor step.

-

Ring Opening and Cyclization: The chiral epoxide is then reacted with an appropriate amine, such as 2-aminoethyl hydrogen sulfate, in the presence of a strong base to facilitate the ring opening of the epoxide and subsequent intramolecular cyclization to form the morpholine ring of (R)-Viloxazine.

Experimental Protocols

Protocol 1: Synthesis of (R)-Viloxazine from (R)-1-(2-ethoxyphenoxy)-2,3-epoxypropane

This protocol outlines the cyclization step to form the Viloxazine base from the chiral epoxide intermediate.

Materials:

-

(R)-1-(2-ethoxyphenoxy)-2,3-epoxypropane

-

2-aminoethyl hydrogen sulfate

-

Potassium hydroxide (pellets)

-

Methanol

-

Water

-

Diethyl ether or Methyl tert-butyl ether (for extraction)

-

Magnesium sulfate (for drying)

-

Isopropanol

-

Concentrated hydrochloric acid

-

Ethyl acetate

Procedure:

-

Preparation of Potassium Hydroxide Solution: In a suitable reactor under a nitrogen atmosphere, add water (e.g., 57.9 L). With stirring, slowly add potassium hydroxide pellets (e.g., 78.0 kg) while maintaining the temperature at or below 50°C. Cool the resulting solution to 20-25°C.

-

Reaction Setup: In a separate reactor, charge water (e.g., 26.2 L) and slowly add potassium hydroxide pellets (e.g., 38.9 kg) while keeping the temperature at or below 50°C. To this solution, add 2-aminoethyl hydrogen sulfate (e.g., 82.4 kg). Heat the mixture to 55°C.

-

Addition of Epoxide: A solution of (R)-1-(2-ethoxyphenoxy)-2,3-epoxypropane in methanol is then added to the reactor. The reaction temperature is maintained at 55°C.

-

Cyclization: The previously prepared concentrated potassium hydroxide solution is then charged to the reaction flask. The mixture is stirred at 55°C for an extended period (e.g., 16 hours).

-

Work-up and Extraction: Upon reaction completion (monitored by TLC), the methanol is removed by concentration. The resulting mixture is diluted with water and extracted multiple times with a suitable organic solvent like diethyl ether or methyl tert-butyl ether.

-

Isolation of Viloxazine Base: The combined organic extracts are dried over magnesium sulfate and the solvent is evaporated to yield the crude (R)-Viloxazine base.

-

Formation of Hydrochloride Salt (Optional): The crude base can be dissolved in a minimal amount of a solvent like isopropanol. Concentrated hydrochloric acid is then added, followed by an anti-solvent such as ethyl acetate, to precipitate the (R)-Viloxazine hydrochloride salt. The solid product is collected by filtration and dried.

Data Presentation

The yield and purity of the synthesized (R)-Viloxazine can vary depending on the specific reaction conditions and purification methods employed.

| Parameter | Reported Value | Reference |

| Overall Yield (Improved Process) | 31.1% - 39.8% | [1] |

| Purity (by HPLC) | > 98% |

Visualizations

Synthetic Workflow

Caption: Workflow for the asymmetric synthesis of (R)-Viloxazine.

Discussion

The asymmetric synthesis of (R)-Viloxazine is a well-established process that relies on the use of a chiral starting material to ensure the desired stereochemistry of the final product. The protocol provided is a representative example of how this transformation is achieved on a larger scale. The use of a strong base like potassium hydroxide is crucial for the cyclization step.

For researchers and drug development professionals, ensuring the enantiomeric purity of (R)-Viloxazine is critical. Therefore, chiral HPLC analysis is recommended to determine the enantiomeric excess of the synthesized product. Further optimization of reaction conditions, such as temperature, reaction time, and solvent choice, may be necessary to maximize yield and purity.

Alternative Synthetic Strategies

While the asymmetric synthesis from a chiral epoxide is a direct approach, another common method to obtain enantiomerically pure (R)-Viloxazine is through the chiral resolution of racemic Viloxazine.[1] This method involves the following steps:

-

Synthesis of Racemic Viloxazine: Viloxazine is first synthesized as a racemic mixture.

-

Formation of Diastereomeric Salts: The racemic base is reacted with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts.

-

Separation: These diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.

-

Liberation of the Enantiomer: The desired diastereomeric salt is then treated with a base to liberate the enantiomerically pure (R)-Viloxazine.

This method can be effective but may be less efficient than a direct asymmetric synthesis in terms of overall yield of the desired enantiomer.

References

Application Notes and Protocols: Rhodium-Catalyzed Asymmetric Hydrogenation with Chiral Dioxan Ligands

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of rhodium catalysts coordinated with chiral dioxan-based phosphine ligands in asymmetric hydrogenation reactions. This catalytic system has demonstrated exceptional efficiency and enantioselectivity in the synthesis of chiral molecules, particularly 2-substituted 2,3-dihydrobenzo[1][2]dioxane derivatives, which are key structural motifs in various biologically active compounds and pharmaceuticals.

Introduction

Rhodium-catalyzed asymmetric hydrogenation is a powerful and widely utilized transformation in organic synthesis, enabling the production of enantiomerically enriched compounds from prochiral olefins.[3][4] The choice of the chiral ligand is paramount for achieving high enantioselectivity and catalytic activity. Chiral dioxan-based phosphine ligands, such as BisbenzodioxanPhos and ZhaoPhos, have emerged as a privileged class of ligands for this purpose. Their rigid backbone and specific stereoelectronic properties create a well-defined chiral environment around the rhodium center, leading to excellent stereocontrol in the hydrogenation of various substrates.[1][5]

This methodology is particularly effective for the asymmetric hydrogenation of benzo[b][1][2]dioxine derivatives, yielding chiral 2-substituted 2,3-dihydrobenzo[1][2]dioxanes with high yields and enantiomeric excesses (ee%).[1][6] These products are valuable building blocks for the synthesis of several important pharmaceuticals, including MKC-242, WB4101, and (R)-doxazosin.[1]

Data Presentation

The following tables summarize the quantitative data for the rhodium-catalyzed asymmetric hydrogenation of representative benzo[b][1][2]dioxine derivatives and other substrates using chiral dioxan-based ligands.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Substituted-Benzo[b][1][2]dioxines with ZhaoPhos Ligand [1]

| Substrate (R) | Product | Yield (%) | ee (%) | TON |

| Phenyl | 2-Phenyl-2,3-dihydrobenzo[1][2]dioxane | >99 | >99 | 24,000 |

| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-2,3-dihydrobenzo[1][2]dioxane | 99 | >99 | - |

| 4-Chlorophenyl | 2-(4-Chlorophenyl)-2,3-dihydrobenzo[1][2]dioxane | >99 | >99 | - |

| 2-Naphthyl | 2-(Naphthalen-2-yl)-2,3-dihydrobenzo[1][2]dioxane | >99 | >99 | - |

| Isopropyl | 2-Isopropyl-2,3-dihydrobenzo[1][2]dioxane | >99 | 99 | - |

Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation with BisbenzodioxanPhos Ligand [5]

| Substrate | Product | Yield (%) | ee (%) |

| 2-(6'-methoxy-2'-naphthyl)propenoic acid | (S)-Naproxen | - | 92.2 |

| Methyl acetoacetate | Methyl 3-hydroxybutanoate | - | 99.5 |

| Ethyl acetoacetate | Ethyl 3-hydroxybutanoate | - | 99.1 |

| Ethyl benzoylacetate | Ethyl 3-hydroxy-3-phenylpropanoate | - | 98.5 |

Experimental Protocols

Synthesis of Chiral Dioxan-Based Ligand: BisbenzodioxanPhos

This protocol describes the synthesis of [(5,6), (5′,6′)-bis(1,2-ethylenedioxy)biphenyl-2,2′-diyl]bis(diphenylphosphine), known as BisbenzodioxanPhos.[5]

Materials:

-

(R)-2,2'-Bis(diphenylphosphino)-6,6'-dimethoxybiphenyl ((R)-MeO-BIPHEP)

-

Boron tribromide (BBr₃)

-

Dichloromethane (DCM), anhydrous

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Demethylation of (R)-MeO-BIPHEP:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve (R)-MeO-BIPHEP in anhydrous DCM.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of BBr₃ in DCM (typically 3-4 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by carefully adding methanol, followed by water.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dihydroxybiphenyl bisphosphine.

-

-

Etherification to form the Dioxan Rings:

-

To a solution of the crude dihydroxybiphenyl bisphosphine in anhydrous DMF, add anhydrous K₂CO₃ (excess, e.g., 5-10 equivalents).

-

Add 1,2-dibromoethane (2.5-3 equivalents).

-

Heat the mixture at 80-100 °C for 24-48 hours under an inert atmosphere.

-

After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or toluene).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure BisbenzodioxanPhos ligand.

-

Preparation of the Rhodium Catalyst Precursor

A common precursor for these reactions is a cationic rhodium(I) complex.

Materials:

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) or [Rh(NBD)₂]BF₄ (Bis(norbornadiene)rhodium(I) tetrafluoroborate)

-

Chiral dioxan-based phosphine ligand (e.g., ZhaoPhos or BisbenzodioxanPhos)

-

Anhydrous and degassed solvent (e.g., dichloromethane, methanol, or toluene)

-

Inert atmosphere setup

Procedure:

-

In a glovebox or under a stream of argon, dissolve the chiral diphosphine ligand (1.0-1.1 equivalents) in the chosen anhydrous and degassed solvent.

-

Add the rhodium precursor ([Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄) (1.0 equivalent) to the ligand solution.

-

Stir the mixture at room temperature for 30-60 minutes. The formation of the active catalyst is often indicated by a color change.

-

This freshly prepared catalyst solution is typically used directly in the hydrogenation reaction without isolation.

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a general guideline for the asymmetric hydrogenation of 2-substituted-benzo[b][1][2]dioxines.

Materials:

-

Freshly prepared rhodium catalyst solution

-

Anhydrous and degassed hydrogenation solvent (e.g., methanol, toluene, dichloromethane)

-

Hydrogen gas (high purity)

-

High-pressure autoclave or a balloon hydrogenation setup

Procedure:

-

In a glovebox or under an inert atmosphere, place the substrate in a suitable reaction vessel (e.g., a glass liner for an autoclave).

-

Add the anhydrous and degassed solvent to dissolve the substrate.

-

Add the freshly prepared rhodium catalyst solution (typically at a substrate-to-catalyst ratio [S/C] of 100 to 10,000).

-

Seal the reaction vessel, remove it from the glovebox, and place it in the autoclave.

-

Purge the autoclave with hydrogen gas several times to remove any residual air.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1-50 atm).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) for the specified time (typically 1-24 hours).

-

After the reaction is complete (monitored by TLC or GC/LC-MS), carefully release the hydrogen pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the chiral 2-substituted-2,3-dihydrobenzo[1][2]dioxane.

-

Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Visualizations

The following diagrams illustrate the key processes and relationships in rhodium-catalyzed asymmetric hydrogenation with chiral dioxan ligands.

Caption: Experimental workflow for rhodium-catalyzed asymmetric hydrogenation.

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Caption: Key components and their relationships in the catalytic system.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Dirhodium(II)/Phosphine Catalyst with Chiral Environment at Bridging Site and Its Application in Enantioselective Atropisomer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly efficient Ir-catalyzed asymmetric hydrogenation of benzoxazinones and derivatives with a Brønsted acid cocatalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]

Chiral HPLC method for (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride

An Application Note and Protocol for the Chiral HPLC Analysis of (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride

Introduction

This compound is a chiral building block utilized in the synthesis of pharmaceutical compounds.[1] The stereochemistry of such intermediates is critical as different enantiomers of a final drug molecule can exhibit varied pharmacological, metabolic, and toxicological profiles.[2] Therefore, a robust analytical method to determine the enantiomeric purity of this compound is essential for quality control and regulatory compliance in drug development.[2][3]

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for separating enantiomers.[2][3][4] The key to this separation is the selective interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.[5] For primary amines such as (1,4-Dioxan-2-yl)methanamine, several types of CSPs are effective, with crown ether-based phases being particularly well-suited due to their ability to form host-guest complexes with protonated primary amines.[6][7] Polysaccharide and cyclofructan-based columns also offer viable alternatives.[7]

This document provides a detailed protocol for a proposed chiral HPLC method for the analysis of this compound. The method is based on established principles for the separation of primary amines and serves as a comprehensive starting point for method development and validation.

Experimental Protocols

Recommended Primary Method: Crown Ether-Based CSP

This method is expected to provide high selectivity for the target primary amine. The acidic mobile phase ensures the amine is protonated, facilitating interaction with the crown ether chiral selector.

-

Mobile Phase Preparation:

-

Prepare a 10 mM solution of perchloric acid in water.

-

Filter the aqueous solution through a 0.45 µm membrane filter.

-

Mix the filtered aqueous solution with methanol in the specified ratio (e.g., 15:85 v/v).

-

Degas the final mobile phase mixture using sonication or vacuum filtration before use.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve in a 10 mL volumetric flask using the mobile phase as the diluent to obtain a concentration of 1.0 mg/mL.

-

-

Sample Solution Preparation:

-

Accurately weigh approximately 10 mg of the sample to be tested.

-

Dissolve in a 10 mL volumetric flask using the mobile phase as the diluent to obtain a concentration of 1.0 mg/mL.

-

-

Chromatographic Procedure:

-

Equilibrate the CROWNPAK® CR-I(+) column with the mobile phase for at least 30 minutes at the specified flow rate until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Perform a system suitability test by injecting the racemic standard solution to verify resolution and other parameters.

-

Inject the (R)-enantiomer standard solution to confirm its retention time.

-

Inject the sample solution for analysis.

-

Calculate the enantiomeric purity based on the peak areas of the two enantiomers.

-

Alternative Screening Methods: Polysaccharide & Cyclofructan CSPs

If the primary method is not optimal, screening alternative columns is recommended. Polysaccharide and cyclofructan phases offer different chiral recognition mechanisms.

-

Mobile Phase Preparation (Normal Phase):

-

Mix HPLC-grade n-Hexane and ethanol in the specified ratio.

-

Add the specified amount of diethylamine (DEA) or butylamine (BA) as a basic additive to minimize peak tailing.

-

Degas the mobile phase before use.

-

-

Mobile Phase Preparation (Polar Organic Mode):

-

Mix HPLC-grade acetonitrile and methanol in the specified ratio.

-

Add trifluoroacetic acid (TFA) and triethylamine (TEA) as needed to improve peak shape and selectivity.[7]

-

Degas the mobile phase before use.

-

-

Sample Preparation: Prepare standard and sample solutions as described for the primary method, using the respective mobile phase as the diluent.

-

Chromatographic Procedure: Follow the same equilibration and injection sequence as the primary method, using the conditions specified for the respective alternative method.

Data Presentation

Quantitative data for the proposed and alternative methods are summarized below.

Table 1: Proposed Chromatographic Conditions

| Parameter | Primary Method | Alternative Method 1 (NP) | Alternative Method 2 (PO) |

|---|---|---|---|

| HPLC Column | CROWNPAK® CR-I(+) (5 µm, 4.6 x 150 mm) | Chiralpak® IC (5 µm, 4.6 x 250 mm) | Larihc® CF6-P (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Methanol / 10 mM HClO₄ (aq) (85:15, v/v) | n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v) | ACN / MeOH / TFA / TEA (90:10:0.3:0.2, v/v/v/v)[7] |

| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 25°C | 25°C | 25°C |

| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |

| Injection Vol. | 10 µL | 10 µL | 10 µL |

| Diluent | Mobile Phase | Mobile Phase | Mobile Phase |

Table 2: Example System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria | Expected Performance (Example) |

|---|---|---|

| Resolution (Rs) | ≥ 2.0 between enantiomers | 3.5 |

| Tailing Factor (Tf) | ≤ 1.5 for the (R)-enantiomer | 1.2 |

| Theoretical Plates (N) | ≥ 2000 for the (R)-enantiomer | 5500 |

| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | 0.8% |

Table 3: Hypothetical Separation Data (Primary Method)

| Enantiomer | Retention Time (min) | Tailing Factor | Theoretical Plates |

|---|---|---|---|

| (S)-enantiomer | 8.5 | 1.3 | 5200 |

| (R)-enantiomer | 11.2 | 1.2 | 5500 |

| Resolution (Rs) | 3.5 | - | - |

Visualizations

References

- 1. This compound [myskinrecipes.com]

- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. columnex.com [columnex.com]

- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 6. Specialty Chiral Columns - Amerigo Scientific [amerigoscientific.com]

- 7. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the N-alkylation of (R)-(1,4-Dioxan-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of (R)-(1,4-Dioxan-2-yl)methanamine, a chiral building block of interest in pharmaceutical synthesis. The N-alkylation of this primary amine is a critical transformation for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. Two primary and effective methods for this transformation are presented: Direct Alkylation via Nucleophilic Substitution and Reductive Amination.

(R)-(1,4-Dioxan-2-yl)methanamine is a valuable synthon in medicinal chemistry, and its derivatives have been explored for various therapeutic targets. The ability to selectively introduce alkyl groups onto the primary amine allows for the fine-tuning of physicochemical properties such as lipophilicity, basicity, and molecular shape, which can significantly impact the biological activity and pharmacokinetic profile of a drug candidate.

Key Synthetic Strategies

Two robust methods for the N-alkylation of (R)-(1,4-Dioxan-2-yl)methanamine are detailed below:

-

Direct Alkylation with Alkyl Halides : This is a classical SN2 reaction where the primary amine displaces a halide from an alkyl halide.[1][2] While straightforward, this method can sometimes lead to over-alkylation, yielding a mixture of mono- and di-alkylated products.[2] Careful control of reaction conditions is crucial for achieving high selectivity.

-

Reductive Amination : This is often the preferred method for mono-N-alkylation due to its high selectivity and milder reaction conditions.[3] The process involves the initial formation of an imine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by an in-situ reduction to the corresponding secondary amine.[4]

Data Presentation: Comparative N-Alkylation Conditions

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of primary amines, which are applicable to (R)-(1,4-Dioxan-2-yl)methanamine.

| Method | Alkylating/Carbonyl Agent | Reducing Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Direct Alkylation | Benzyl bromide | - | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 |

| Direct Alkylation | Ethyl iodide | - | NaHCO₃ | DMF | 60 | 24 | 70-85 |

| Reductive Amination | Cyclohexanecarbaldehyde | NaBH(OAc)₃ | - | Dichloromethane | RT | 16 | 75-90[5] |

| Reductive Amination | Acetone | NaBH₄ | - | Methanol | RT | 4 | 70-85[5] |

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol details the mono-N-alkylation of (R)-(1,4-Dioxan-2-yl)methanamine using an alkyl halide and a non-nucleophilic base.

Materials:

-

(R)-(1,4-Dioxan-2-yl)methanamine

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 equivalents)

-

Potassium carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2.0 equivalents)

-

Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add (R)-(1,4-Dioxan-2-yl)methanamine (1.0 equivalent) and the chosen anhydrous solvent (acetonitrile is a good starting point).

-

Add the base (e.g., K₂CO₃, 2.0 equivalents) to the stirred solution.

-

Slowly add the alkyl halide (1.0-1.2 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for 4-24 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

If DMF was used, dilute the residue with ethyl acetate and wash with water and brine to remove the DMF.

-

The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: Reductive Amination

This protocol describes the N-alkylation of (R)-(1,4-Dioxan-2-yl)methanamine with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.

Materials:

-

(R)-(1,4-Dioxan-2-yl)methanamine

-

Aldehyde or ketone (1.0-1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve (R)-(1,4-Dioxan-2-yl)methanamine (1.0 equivalent) and the aldehyde or ketone (1.0-1.1 equivalents) in the chosen anhydrous solvent (DCM is commonly used).

-

Stir the solution at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture. A slight exotherm may be observed.

-

Continue to stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated amine.

Visualizations

Caption: Experimental workflow for the Direct N-Alkylation of (R)-(1,4-Dioxan-2-yl)methanamine.

Caption: Experimental workflow for the Reductive Amination of (R)-(1,4-Dioxan-2-yl)methanamine.

Caption: Logical relationship of key components for the two primary N-alkylation methods.

References

Application of (R)-(1,4-Dioxan-2-yl)methanamine as a Chiral Auxiliary: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, chiral auxiliaries serve as a powerful and reliable tool for controlling stereochemistry during synthesis.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a chemical transformation in a diastereoselective manner.[1][2] Following the desired stereoselective reaction, the auxiliary can be removed and ideally recovered for reuse.[1] While numerous chiral auxiliaries are well-established, this document explores the potential application of (R)-(1,4-Dioxan-2-yl)methanamine as a chiral auxiliary in asymmetric synthesis.

Principle of Application

The proposed use of (R)-(1,4-Dioxan-2-yl)methanamine as a chiral auxiliary would follow the classical three-step sequence:

-

Attachment: The chiral amine is coupled with a prochiral substrate, typically a carboxylic acid or a related derivative, to form a chiral amide.

-

Diastereoselective Reaction: The chiral center on the dioxane moiety of the auxiliary directs the approach of a reagent to one face of the prochiral center of the substrate, leading to the formation of one diastereomer in excess.

-

Removal: The chiral auxiliary is cleaved from the newly formed chiral product, which can then be isolated. The auxiliary itself can potentially be recovered.

The steric and electronic properties of the 1,4-dioxane ring are expected to play a crucial role in the diastereoselective step, creating a defined chiral environment that influences the stereochemical outcome of the reaction.

Proposed Synthetic Workflow

The following diagram illustrates a generalized workflow for the application of (R)-(1,4-Dioxan-2-yl)methanamine as a chiral auxiliary in the asymmetric alkylation of a carboxylic acid derivative.

Caption: Generalized workflow for the application of a chiral amine auxiliary.

Hypothetical Performance Data

The following table summarizes hypothetical data for the asymmetric alkylation of propanoic acid with benzyl bromide, using (R)-(1,4-Dioxan-2-yl)methanamine as a chiral auxiliary. This data is illustrative and intended to represent typical outcomes for such a reaction.

| Entry | Electrophile (R'-X) | Solvent | Base | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e., %) |

| 1 | Benzyl bromide | THF | LDA | -78 | 85 | >95 |

| 2 | Ethyl iodide | THF | LDA | -78 | 82 | >90 |

| 3 | Allyl bromide | THF | LiHMDS | -78 | 88 | >95 |

Experimental Protocols

The following are generalized protocols for the attachment, diastereoselective alkylation, and removal of a chiral amine auxiliary. These should be adapted and optimized for specific substrates and reaction conditions.

Protocol 1: Attachment of (R)-(1,4-Dioxan-2-yl)methanamine to a Carboxylic Acid

-

Materials:

-

Carboxylic acid (1.0 eq)

-

(R)-(1,4-Dioxan-2-yl)methanamine (1.1 eq)

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the carboxylic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add (R)-(1,4-Dioxan-2-yl)methanamine and DMAP to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC or EDC in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-